molecular formula C34H56N6O17 B609443 N-(Azido-PEG3)-N-bis(PEG3-NHS ester) CAS No. 2055042-58-3

N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Cat. No. B609443
CAS RN: 2055042-58-3
M. Wt: 820.85
InChI Key: COTRNYFYJHTWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a branched PEG derivative with a terminal azide group and two terminal NHS esters. The azide group enables PEGylation via Click Chemistry. The NHS esters can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Scientific Research Applications

Synthesis and Structural Applications

Umbrella-Like Poly(ethylene glycol) Synthesis : N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is utilized in the synthesis of "umbrella-like" poly(ethylene glycol) (PEG) structures for bioconjugation. A novel strategy involved synthesizing three-arm PEG (PEG3) and subsequently hydrolyzing it to generate a hydroxyl group at the junction point, enabling modification to bioactive groups like carboxyl, active ester, amino, etc. The structure's well-defined nature is suitable for protein conjugation, as demonstrated with interferon α-2b (Zhang, Wang, & Huang, 2010).

Bioconjugation and Dipeptide Synthesis : N-(Azido-PEG3)-N-bis(PEG3-NHS ester) has been involved in dipeptide synthesis, with methods utilizing N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents. The coupling reaction with amines can occur under mild conditions without additional acid/base, streamlining purification and offering cost-effectiveness for drug production (Huang & Feng, 2016).

Drug Delivery and Therapeutics

Polymeric Conjugation for Drug Delivery : The compound has been used in the synthesis of dendritic and linear PEG polymers conjugated with anticancer drugs like paclitaxel. The difference in polymeric architectures influences drug solubility and cytotoxicity, with dendritic polymer conjugates showing promise as drug carriers due to enhanced cytotoxicity and potential improvement in drug solubility (Khandare et al., 2006).

Immunoglobulin-based Therapeutics : The compound has been applied in the engineering of erythrocyte membranes to display antibodies, enhancing therapeutic efficacy and lifetime while minimizing side effects. This approach is significant in addressing challenges like short in vivo lifetimes of therapeutic immunoglobulins and immunologic consequences of antibody-antigen complexes (Ji et al., 2019).

PEGylation of Biopharmaceuticals : N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is instrumental in the PEGylation process of peptides or proteins, a technique that enhances bioavailability and reduces immunogenicity of biopharmaceuticals. The PEGylation reagents often contain different PEG chain lengths, chosen for reaction specificity and desired chain branching (Crafts et al., 2016).

Biomaterials and Hydrogels

OMNCL Hydrogel Formation : The compound has been used in oxo-ester mediated native chemical ligation (OMNCL) for polymer hydrogel formation, in-vitro cell encapsulation, and in-vivo implantation. Hydrogels formed through this method can swell and contract to reach equilibrium, showing unique mechanical properties and potential for various biological applications (Strehin et al., 2013).

Poly(ethylene glycol)-tethered Polymers : The compound aids in the synthesis of polymers like poly(ethylene glycol)-tethered poly(propylene fumarate), which can be modified with bioactive molecules for targeted applications. This method is valuable for preparing triblock copolymers and coupling biologically active molecules, demonstrating its utility in regenerative medicine (Jo, Engel, & Mikos, 2000).

properties

CAS RN

2055042-58-3

Product Name

N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Molecular Formula

C34H56N6O17

Molecular Weight

820.85

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C34H56N6O17/c35-37-36-7-13-49-19-25-55-28-22-52-16-10-38(8-14-50-20-26-53-23-17-47-11-5-33(45)56-39-29(41)1-2-30(39)42)9-15-51-21-27-54-24-18-48-12-6-34(46)57-40-31(43)3-4-32(40)44/h1-28H2

InChI Key

COTRNYFYJHTWFS-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)CCOCCOCCOCCN=[N+]=[N-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(Azido-PEG3)-N-bis(PEG3-NHS ester)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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